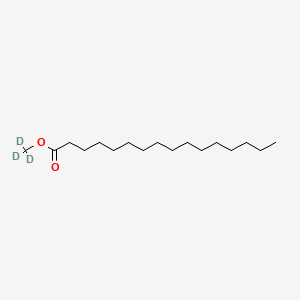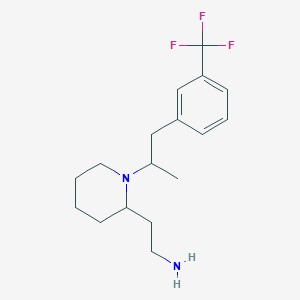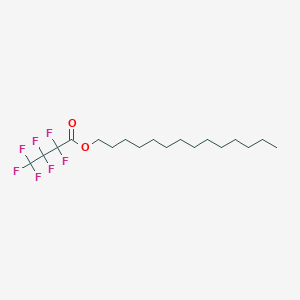
Methyl Palmitate-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl Palmitate-d3, also known as methyl hexadecanoate-d3, is a deuterated form of methyl palmitate. It is a fatty acid ester derived from palmitic acid, where three hydrogen atoms are replaced by deuterium. This compound is commonly used as an internal standard in mass spectrometry due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl Palmitate-d3 can be synthesized through the esterification of palmitic acid with methanol in the presence of a catalyst. The reaction typically involves refluxing palmitic acid with methanol and a strong acid catalyst like sulfuric acid for several hours. The mixture is then purified through fractional distillation to obtain the desired ester .
Industrial Production Methods: On an industrial scale, methyl palmitate is often produced from natural sources such as bayberry wax or coconut oil. The process involves the extraction of palmitic acid from these sources, followed by esterification with methanol under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl Palmitate-d3 undergoes various chemical reactions, including:
Esterification: Formation of esters from acids and alcohols.
Hydrodeoxygenation: Conversion to hydrocarbons using catalysts like nickel derived from LaNiO3 perovskite.
Oxidation and Reduction: Involves the addition or removal of oxygen and hydrogen atoms.
Common Reagents and Conditions:
Catalysts: Nickel, sulfuric acid.
Solvents: Methanol, water.
Conditions: Reflux, high temperature, and pressure.
Major Products:
Hydrocarbons: Produced through hydrodeoxygenation.
Other Esters: Formed through esterification with different alcohols.
Applications De Recherche Scientifique
Methyl Palmitate-d3 has a wide range of applications in scientific research:
Mécanisme D'action
Methyl Palmitate-d3 exerts its effects through various mechanisms:
Vasodilation: It relaxes arterioles in the retina upon electrical depolarization.
Receptor Modulation: Modulates nicotinic receptors in the superior cervical ganglion.
Anti-inflammatory Action: Inhibits the activation of macrophages, reducing inflammation.
Comparaison Avec Des Composés Similaires
Methyl Myristate: Another fatty acid ester with a shorter carbon chain.
Methyl Stearate: A fatty acid ester with a longer carbon chain.
Methyl Oleate: An unsaturated fatty acid ester.
Uniqueness: Methyl Palmitate-d3 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical techniques. Its specific interactions with biological receptors and its anti-inflammatory properties also distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C17H34O2 |
|---|---|
Poids moléculaire |
273.5 g/mol |
Nom IUPAC |
trideuteriomethyl hexadecanoate |
InChI |
InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3/i2D3 |
Clé InChI |
FLIACVVOZYBSBS-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2R,4aR,6S,7R,8S,8aR)-7-benzylsulfonyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] phenylmethanesulfonate](/img/structure/B13416766.png)

![Butyl prop-2-enoate;2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]ethyl prop-2-enoate](/img/structure/B13416778.png)
![4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate](/img/structure/B13416779.png)


![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[2-[2-(2-phenylethyl)-1,3-dioxolan-2-yl]ethyl]cyclopentyl]hept-5-enoate](/img/structure/B13416799.png)



![[1,1'-Biphenyl]-4-carbonyl chloride, 4'-heptyl-](/img/structure/B13416830.png)
